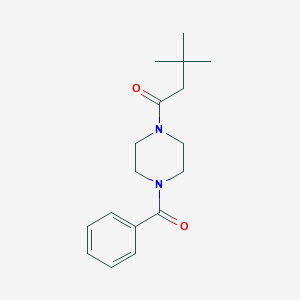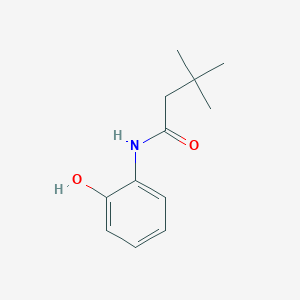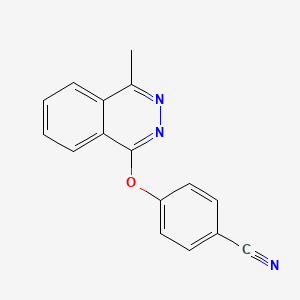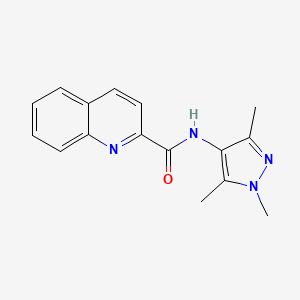![molecular formula C18H20N2O2 B7475937 N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide, also known as DMF, is a chemical compound widely used in scientific research. It belongs to the class of amides and is a white crystalline powder that is soluble in organic solvents.
作用机制
The exact mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide is not fully understood. However, it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10.
实验室实验的优点和局限性
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has several advantages for lab experiments. It is stable, easy to handle, and has a long shelf life. It is also soluble in organic solvents, making it easy to dissolve in various solutions. However, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has some limitations. It is toxic and should be handled with care. It can also interfere with some biochemical assays, such as those involving the measurement of glutathione levels.
未来方向
There are several future directions for the use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in scientific research. One area of interest is the potential use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the potential use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to have immunomodulatory effects and may be able to reduce the activity of the immune system in these diseases. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide may have potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Further research is needed to fully understand the potential uses of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in scientific research.
In conclusion, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide is a chemical compound that has a wide range of applications in scientific research. It has anti-inflammatory, antioxidant, and immunomodulatory effects and has been studied for its potential use in the treatment of various diseases. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in scientific research, including the potential use in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer.
合成方法
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide can be synthesized using various methods, including the reaction of 2,5-dimethylbenzoic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. Another method involves the reaction of 3-(dimethylamino)phenyl isocyanate with 2,5-dimethylphenol in the presence of a base. Both methods yield N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide with high purity.
科学研究应用
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide is widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in cancer treatment and neuroprotection.
属性
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-9-13(2)16(10-12)17(21)19-15-7-5-6-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBYXDJTWUTGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)


![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)